(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial
(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0842357
InChI:
InChI=1S/C22H16N2S2/c25-16-20(17-10-4-1-5-11-17)22-24(19-14-8-3-9-15-19)23-21(26-22)18-12-6-2-7-13-18/h1-16H/b22-20-
SMILES:
C1=CC=C(C=C1)C2=NN(C(=C(C=S)C3=CC=CC=C3)S2)C4=CC=CC=C4
Molecular Formula:
C22H16N2S2
Molecular Weight:
372.5 g/mol
(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial
CAS No.:
Cat. No.: VC0842357
Molecular Formula: C22H16N2S2
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16N2S2 |
|---|---|
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | (2E)-2-(3,5-diphenyl-1,3,4-thiadiazol-2-ylidene)-2-phenylethanethial |
| Standard InChI | InChI=1S/C22H16N2S2/c25-16-20(17-10-4-1-5-11-17)22-24(19-14-8-3-9-15-19)23-21(26-22)18-12-6-2-7-13-18/h1-16H/b22-20- |
| Standard InChI Key | BILOQJOOPQIZLU-XDOYNYLZSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=NN(/C(=C(\C=S)/C3=CC=CC=C3)/S2)C4=CC=CC=C4 |
| SMILES | C1=CC=C(C=C1)C2=NN(C(=C(C=S)C3=CC=CC=C3)S2)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C(=C(C=S)C3=CC=CC=C3)S2)C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator